molecular formula C9H11BFN3O2 B7954763 (6-Fluoro-1-isopropyl-1,2,3-benzotriazol-5-yl)boronic acid

(6-Fluoro-1-isopropyl-1,2,3-benzotriazol-5-yl)boronic acid

Cat. No.: B7954763
M. Wt: 223.01 g/mol
InChI Key: FKWGDNBMAYZGOS-UHFFFAOYSA-N
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Description

(6-Fluoro-1-isopropyl-1,2,3-benzotriazol-5-yl)boronic acid is a boronic acid derivative characterized by the presence of a benzotriazole ring substituted with a fluoro group and an isopropyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Fluoro-1-isopropyl-1,2,3-benzotriazol-5-yl)boronic acid typically involves the following steps:

    Formation of the Benzotriazole Ring: The benzotriazole ring can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.

    Introduction of the Fluoro Group: Fluorination can be achieved using electrophilic fluorinating agents such as Selectfluor.

    Boronic Acid Formation: The final step involves the borylation of the benzotriazole derivative using a boron source such as bis(pinacolato)diboron under palladium catalysis.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

    Suzuki-Miyaura Coupling: This compound can undergo Suzuki-Miyaura coupling reactions with various aryl halides to form biaryl compounds.

    Oxidation: The boronic acid group can be oxidized to a hydroxyl group using hydrogen peroxide or other oxidizing agents.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents like toluene or DMF.

    Oxidation: Hydrogen peroxide, sodium perborate.

    Substitution: Nucleophiles such as amines or thiols, often in polar aprotic solvents.

Major Products:

    Biaryl Compounds: Resulting from Suzuki-Miyaura coupling.

    Phenols: From oxidation of the boronic acid group.

    Substituted Benzotriazoles: From nucleophilic substitution reactions.

Chemistry:

    Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Catalysis: Boronic acids can act as catalysts in various organic transformations.

Biology and Medicine:

    Drug Development: Potential use in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Diagnostic Tools: Boronic acids can be used in the development of sensors for detecting sugars and other biomolecules.

Industry:

    Material Science: Used in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (6-Fluoro-1-isopropyl-1,2,3-benzotriazol-5-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product.

Comparison with Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.

    (4-Fluorophenyl)boronic Acid: Another fluorinated boronic acid with similar reactivity but different substitution pattern.

    (1-Benzyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid: A structurally similar compound with a benzyl group instead of an isopropyl group.

Uniqueness: (6-Fluoro-1-isopropyl-1,2,3-benzotriazol-5-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of both a fluoro and an isopropyl group on the benzotriazole ring can provide distinct electronic and steric effects, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

(6-fluoro-1-propan-2-ylbenzotriazol-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BFN3O2/c1-5(2)14-9-4-7(11)6(10(15)16)3-8(9)12-13-14/h3-5,15-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWGDNBMAYZGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1F)N(N=N2)C(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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